REACTION_CXSMILES
|
C(O[C:5]([O:9][C:10](=[O:12])[CH3:11])=[CH:6][CH2:7]C)(=O)C.[CH2:13]=CC=C.O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>[Pd]>[C:10]([O:9][CH:5]([CH:6]([O:21][C:19](=[O:22])[CH3:20])[CH3:7])[CH3:13])(=[O:12])[CH3:11]
|
Name
|
Diacetoxybutene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=CCC)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° to 100° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C(C)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |